3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine
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Overview
Description
3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from an acyclic starting material that contains all the required stereochemical information . This process often involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield .
Chemical Reactions Analysis
3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine can be compared to other similar compounds, such as:
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares the same bicyclic scaffold but differs in functional groups.
8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-: Another similar compound with a different substitution pattern.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester): This ester derivative also features the 8-azabicyclo[3.2.1]octane core.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine is a bicyclic compound that belongs to the class of azabicyclo compounds, which are structurally related to tropane alkaloids. This compound has garnered attention due to its potential biological activity, particularly in relation to neurotransmitter systems and receptor interactions.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. The compound is believed to exert its effects through:
- Dopamine Receptor Interaction : It may act as an antagonist or modulator of dopamine receptors, influencing dopaminergic signaling pathways.
- Cholinergic Activity : Similar compounds have been shown to inhibit cholinesterase enzymes, leading to increased levels of acetylcholine, which can enhance cholinergic signaling in neuronal cells.
Pharmacological Properties
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Neurological Disorders : Due to its interaction with dopamine and serotonin systems, it may be useful in treating conditions such as depression and anxiety.
- Pain Management : Compounds within the azabicyclo class have been explored for their analgesic properties, particularly as mu-opioid receptor antagonists.
Study 1: Dopaminergic Activity
A study investigating the dopaminergic activity of azabicyclo compounds demonstrated that this compound exhibited significant binding affinity for dopamine receptors. This study utilized radioligand binding assays to quantify receptor interactions and reported a notable inhibition of dopamine uptake in neuronal cultures.
Study 2: Cholinesterase Inhibition
Research focusing on cholinesterase inhibition revealed that this compound effectively inhibits acetylcholinesterase activity in vitro. The inhibition led to increased acetylcholine levels, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.
Comparative Analysis
Compound | Mechanism of Action | Therapeutic Potential |
---|---|---|
This compound | Dopamine receptor antagonist; cholinesterase inhibitor | Depression, anxiety, pain management |
3-Amino-8-methyl-8-azabicyclo[3.2.1]octane | Dopamine transporter blocker | Neurological disorders |
8-Oxa-3-azabicyclo[3.2.1]octane | Modulates neurotransmitter release | Cognitive enhancement |
Properties
Molecular Formula |
C10H18F2N2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-8-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-8-2-1-3-9(14)5-4-8/h8-9H,1-7,13H2 |
InChI Key |
UMVIPBZUXBYIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2CC(CN)(F)F |
Origin of Product |
United States |
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